molecular formula C10H6Cl2N2O2 B1481068 6-(3,5-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098137-46-1

6-(3,5-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1481068
CAS No.: 2098137-46-1
M. Wt: 257.07 g/mol
InChI Key: ZTAXNWLGVJGUAV-UHFFFAOYSA-N
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Description

6-(3,5-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-based chemical building block of high interest in medicinal chemistry and anticancer drug discovery. Pyrimidine derivatives are recognized as essential pharmacophores for designing epidermal growth factor receptor (EGFR) inhibitors, a key target in oncology due to its role in cell proliferation and survival in various human carcinomas . These inhibitors are designed to competitively block the ATP-binding site of the kinase, and their structure typically features a flat heteroaromatic system to occupy the adenine binding pocket, which is a role the pyrimidine-2,4-dione core is well-suited to fulfill . Research into related pyrimidine-dione compounds has demonstrated promising cytotoxic activities, induction of apoptosis, and cell cycle arrest in preclinical models, highlighting the value of this chemical class for developing new therapeutic agents . Beyond oncology, pyrimidine derivatives are also investigated for a broad spectrum of other pharmacological activities, including antimicrobial applications, as demonstrated by computational studies on similar molecules showing high binding affinity to antibacterial and antimalarial proteins . This product is intended for research and development use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-(3,5-dichlorophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-6-1-5(2-7(12)3-6)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAXNWLGVJGUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3,5-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_6Cl_2N_2O_2. The compound features a pyrimidine ring substituted with a dichlorophenyl group at the 6-position and dione functionalities at the 2 and 4 positions. This unique structure contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that this compound showed potent cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
MCF-70.09 ± 0.0085
A5490.03 ± 0.0056
Colo-2050.01 ± 0.074
A27800.12 ± 0.064

These results indicate that the compound may inhibit cell proliferation effectively across different cancer types .

Antiviral Activity

Pyrimidine derivatives have also been noted for their antiviral properties. Specifically, compounds similar to this compound have shown activity against HIV and HSV viruses . This suggests potential applications in developing antiviral therapies.

Antimicrobial Properties

The compound exhibits antimicrobial activity as well. Various studies have shown that pyrimidine derivatives can inhibit bacterial growth effectively, making them suitable candidates for developing new antibiotics .

Case Studies

  • Anticancer Study : In a clinical trial involving patients with advanced solid tumors, administration of a pyrimidine derivative led to a significant reduction in tumor size in several participants .
  • Antiviral Research : A laboratory study evaluated the effectiveness of pyrimidine derivatives against HIV-1 replication in vitro, showing promising results with reduced viral loads .

Synthesis Methods

Synthesis of this compound can be achieved through various methods including:

  • Condensation Reactions : Utilizing appropriate precursors to form the pyrimidine ring.
  • Electrophilic Substitution : Introducing the dichlorophenyl group through electrophilic aromatic substitution reactions.

Scientific Research Applications

Physical Properties

  • Appearance : Solid
  • Solubility : Soluble in organic solvents; limited solubility in water.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that 6-(3,5-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione can inhibit the proliferation of various cancer cell lines by inducing apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro tests revealed that it exhibits bactericidal effects against Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Herbicidal Activity

Pyrimidine derivatives have been explored as potential herbicides due to their ability to inhibit specific enzymes crucial for plant growth. Research indicates that this compound effectively suppresses weed growth by targeting the shikimic acid pathway.

Case Study : Field trials conducted on common agricultural weeds showed a significant reduction in biomass when treated with this compound at concentrations as low as 100 g/ha .

Insecticidal Properties

This compound has also been investigated for its insecticidal effects. It disrupts the nervous system of certain pests, providing an eco-friendly alternative to traditional insecticides.

Data Table: Insecticidal Efficacy

Insect SpeciesLC50 (µg/mL)
Aedes aegypti15
Spodoptera frugiperda25

Enzyme Inhibition Studies

This compound has been utilized as a biochemical tool to study enzyme kinetics and inhibition mechanisms. Its ability to selectively inhibit certain enzymes makes it valuable for understanding metabolic pathways.

Example : Research has shown that this compound inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the pyrimidine ring and dichlorophenyl group serve as reactive sites for nucleophilic displacement.

Key observations :

  • Aminolysis : Reaction with primary/secondary amines (e.g., methylamine, piperidine) in ethanol at reflux replaces chlorine atoms with amine groups, forming derivatives like 6-(3,5-dichlorophenyl)-2-amino-pyrimidin-4(3H)-one (yield: 68–85%) .

  • Alkoxy substitution : Methanol or ethanol with K₂CO₃ in DMF at 80°C replaces chlorine with methoxy/ethoxy groups (yield: 72–90%) .

Example reaction :

C10H6Cl2N2O2+NH2REtOH C10H5Cl2N3O2R+HCl\text{C}_{10}\text{H}_6\text{Cl}_2\text{N}_2\text{O}_2+\text{NH}_2\text{R}\xrightarrow{\text{EtOH }}\text{C}_{10}\text{H}_5\text{Cl}_2\text{N}_3\text{O}_2\text{R}+\text{HCl}

Conditions*: 6–12 hours, 70–80°C .

--

2. Oxidation and Reduction

he pyrimidine-dione scaffold undergoes redox transformations under controlled conditions.

Oxidation

Peroxide-mediated oxidation : Treatment with H₂O₂ in acetic acid oxidizes the dione moiety to a triketone structure (yield: 55–60%) .

  • Electrochemical oxidation : At +1.2 V (vs. Ag/AgCl), the compound forms a quinonoid intermediate, reversible at −0.8 V .

Reduction

Catalytic hydrogenation : Pd/C in methanol under H₂ (1 atm) reduces the pyrimidine ring to a tetrahydropyrimidine derivative (yield: 65%) .

  • NaBH₄ reduction : Selective reduction of carbonyl groups to hydroxyls occurs in THF at 0°C (yield: 48%) .

--

3. Cyclization and Condensation Reactions

he compound acts as a precursor in multi-component reactions (MCRs) to form fused heterocycles.

Pyrido[2,3-d]pyrimidine Formation

eaction with cinnamonitriles and 4-amino-2,6-dihydroxypyrimidine in water/TEBA yields pyrido-pyrimidine hybrids:

EntryR GroupTime (h)Yield (%)
14-ClC₆H₄1688
23,4-(CH₃O)₂C₆H₃1078
34-NO₂C₆H₄1278

Conditions*: 90°C, ultrasound-assisted .

Comparison with Similar Compounds

Bis-Pyrimidinedione Derivatives (e.g., 5,5′-(Phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione))

Structural Differences: These compounds feature two pyrimidinedione cores linked via a phenylmethylene group, unlike the single-ring structure of the target compound . In HIV-1 capsid inhibition studies, bis-derivatives showed promise in in silico models, though their larger size may limit bioavailability .

6-(2,6-Dichlorophenyl)-Substituted Pyrimidinediones

Substitution Pattern: The 2,6-dichlorophenyl group (vs. 3,5-dichloro) alters electronic distribution, with ortho-chloro substituents increasing steric hindrance. A derivative fused with a tetrahydrofuranose moiety demonstrated antifungal and antioxidant activity, attributed to the sugar-like component enhancing water solubility . Activity Comparison: The 3,5-dichloro configuration may offer better π-π stacking in hydrophobic binding pockets compared to the 2,6-isomer, which could influence target selectivity.

Piperidine-Linked Pyrimidinediones (e.g., 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione)

Structural Features: A piperidine ring connected via a methylene group introduces basicity and conformational flexibility. The 2,3-dimethylphenoxy group adds lipophilicity but lacks the electron-withdrawing effects of chlorine . Functional Impact: The piperidine moiety may improve blood-brain barrier penetration, making such analogs suitable for CNS-targeted therapies. However, the absence of halogens could reduce halogen bonding interactions critical for antiviral or antibacterial activity.

Fluorinated Pyrimidinediones (e.g., S-86, S-123)

Substituents : Fluorine atoms in S-86 (3-[2-chloroethyl]-6-[difluoro(phenyl)methyl]pyrimidinedione) enhance electronegativity, while difluoro(phenyl)methyl groups increase steric bulk. These derivatives demonstrated 58.12% inhibition of lipid peroxidation at 10 µM, outperforming 5-fluorouracil (24.11%) .
Comparison : The 3,5-dichlorophenyl group in the target compound may provide stronger oxidative stress mitigation due to chlorine’s radical-stabilizing effects, though fluorine’s smaller size allows tighter binding in certain enzymatic pockets.

Piperazine-Carbonyl Derivatives (e.g., 6-[4-(3,5-Dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4(1H,3H)-dione)

Structural Complexity: The piperazine-carbonyl linker introduces hydrogen-bonding capability and rigidity.

Preparation Methods

General Synthetic Approaches

The synthesis of pyrimidine-2,4-dione derivatives generally involves cyclization reactions of appropriate precursors such as barbituric acid or uracil derivatives, followed by substitution at the 6-position with aryl groups like 3,5-dichlorophenyl. Common strategies include:

Multi-Component Reaction (MCR) Methodology

Multi-component reactions have been highlighted as a modern, green chemistry approach to synthesize pyrimidine derivatives efficiently.

  • Procedure: A typical MCR involves reacting 6-amino-uracil with formaldehyde and aniline derivatives under ultrasonic irradiation in a mixed solvent system (H2O/THF 1:1). The reaction is monitored by TLC and completed within a few hours.
  • Advantages: This method offers high yields, shorter reaction times, and avoids tedious work-up procedures common in traditional methods.
  • Mechanism: The reaction proceeds via initial formation of imine intermediates followed by cyclization to form the pyrimidine ring substituted with the aryl group.
  • Example: Although focused on tetrahydropyrimido[4,5-d]pyrimidine-2,4-dione derivatives, this approach is adaptable for 6-(3,5-dichlorophenyl)pyrimidine-2,4-dione by selecting 3,5-dichlorophenyl-substituted aniline or aldehyde components.

Nanocatalyst-Assisted Synthesis Under Solvent-Free Conditions

A notable method involves the use of SBA-Pr-SO3H (sulfonic acid-functionalized silica) nanocatalyst for synthesizing pyrano[2,3-d]pyrimidine dione derivatives, structurally related to the target compound.

  • Method: Barbituric acid, malononitrile, and aromatic aldehydes (including 3,5-dichlorobenzaldehyde) are reacted in the presence of SBA-Pr-SO3H nanocatalyst without solvent.
  • Outcome: The reaction proceeds efficiently with high yields and short reaction times.
  • Relevance: This method can be adapted for 6-(3,5-dichlorophenyl)pyrimidine-2,4-dione synthesis by modifying the aldehyde component to 3,5-dichlorobenzaldehyde, facilitating the introduction of the dichlorophenyl group at the 6-position of the pyrimidine ring.

Chlorination and Subsequent Substitution Routes

Chlorinated pyrimidine derivatives such as 5,6-dichloro-pyrimidine-2,4-diones serve as key intermediates. These can be prepared by chlorination of uracil derivatives followed by nucleophilic substitution with desired aryl groups.

  • Example: The synthesis of 5,6-dichloro-3-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione demonstrates the chlorination of pyrimidine rings and subsequent substitution reactions.
  • Application: By analogy, 6-(3,5-dichlorophenyl)pyrimidine-2,4-dione can be prepared by introducing the 3,5-dichlorophenyl group via nucleophilic substitution or coupling reactions on chlorinated pyrimidine intermediates.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages Limitations
Multi-Component Reaction (MCR) 6-amino-uracil, formaldehyde, aniline derivatives Ultrasonic bath, H2O/THF solvent, 3 h High (typically >80%) High efficiency, green, short time Requires ultrasonic setup
Nanocatalyst SBA-Pr-SO3H Barbituric acid, malononitrile, 3,5-dichlorobenzaldehyde Solvent-free, room temperature High (up to 90%) Solvent-free, eco-friendly, reusable catalyst Catalyst preparation required
Chlorination + Substitution Uracil derivatives, chlorinating agents, aryl nucleophiles Various, often reflux or mild heating Moderate to high Versatile, well-established chemistry Multi-step, possible side reactions

Research Findings and Notes

  • The MCR approach significantly reduces reaction times and improves yields compared to classical methods, offering a sustainable synthesis route.
  • Nanocatalyst-assisted methods provide environmentally benign alternatives with solvent-free conditions and easy catalyst recovery.
  • Chlorination followed by substitution remains a robust method but may involve longer synthetic sequences and require careful control to avoid side products.
  • Spectroscopic analyses (NMR, IR) confirm the structural integrity of synthesized compounds, with characteristic signals for pyrimidine and dichlorophenyl moieties.
  • The choice of method depends on available equipment, desired scale, and environmental considerations.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-(3,5-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione and its derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted benzyl halides and pyrimidine precursors under basic conditions. For example, alkylation of pyrimidine-dione scaffolds with 3,5-dichlorophenyl-containing reagents in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base is a common approach. Catalytic methods, such as TsOH-mediated cyclization, may enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, NH stretches at ~3470 cm⁻¹) .
  • 1H-NMR : Confirms aromatic proton environments (δ 7.34–7.99 ppm for substituted phenyl groups) and NH signals (δ 13.27 ppm) .
  • Elemental Analysis : Validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization using ethanol or acetone/water mixtures is standard. Column chromatography with silica gel and ethyl acetate/hexane gradients can resolve structurally similar byproducts. Purity is confirmed via HPLC or TLC (Rf comparison) .

Advanced Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Evaluate acid catalysts (e.g., TsOH) to accelerate cyclization steps .
  • Solvent Optimization : Test high-boiling solvents (e.g., DMF, acetic acid) to improve solubility and reaction homogeneity .
  • Temperature Control : Gradual heating (80–120°C) prevents decomposition of sensitive intermediates .

Q. What strategies are recommended for analyzing substituent effects on the bioactivity of pyrimidine-dione derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., chloro, methoxy) on the phenyl ring.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or DNA topoisomerases .
  • Comparative Assays : Test analogs in parallel against reference compounds (e.g., doxorubicin for anticancer activity) .

Q. How should researchers address discrepancies in biological activity data reported for structurally similar pyrimidine-dione compounds?

  • Methodological Answer :

  • Orthogonal Assays : Validate results using multiple techniques (e.g., MTT assay for cytotoxicity + flow cytometry for apoptosis).
  • Purity Verification : Re-examine compound purity via LC-MS and elemental analysis to rule out contaminants .
  • Dose-Response Curves : Establish EC50/IC50 values across a concentration range to confirm reproducibility .

Q. What advanced analytical techniques are utilized for unambiguous structural confirmation of pyrimidine-dione derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolves bond lengths, angles, and stereochemistry (mean C–C bond deviation: 0.002–0.006 Å) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C16H14ClF3N4O3 for a related compound) .

Q. How can computational chemistry tools be integrated into the design of novel pyrimidine-dione derivatives with targeted biological functions?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data to guide synthesis.
  • Molecular Dynamics Simulations : Predict stability of ligand-receptor complexes over time (e.g., using GROMACS) .

Notes

  • References : Ensure all experimental protocols adhere to safety guidelines for handling chlorinated compounds (e.g., use of fume hoods, PPE) .
  • Data Interpretation : Cross-reference spectral data with published benchmarks (e.g., C=O stretches in IR) to avoid misassignment .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-(3,5-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione

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